methyl 8-methoxy-6-oxo-1,3,4,6-tetrahydro-2H-quinolizine-9-carboxylate
Description
Structural Classification within Heterocyclic Chemistry
Methyl 8-methoxy-6-oxo-1,3,4,6-tetrahydro-2H-quinolizine-9-carboxylate belongs to the quinolizine family, a class of bicyclic heterocyclic compounds characterized by a fused six-membered ring system containing one nitrogen atom. The core structure consists of a pyridine ring fused to a piperidine ring , forming a 1-azanorbornane framework. The compound’s specific features include:
- Partial saturation : The 1,3,4,6-tetrahydro designation indicates hydrogenation at positions 1, 3, 4, and 6, reducing aromaticity and introducing conformational flexibility.
- Functional groups :
These substituents enhance its reactivity and potential as a synthetic intermediate. The molecular formula C₁₂H₁₅NO₄ (molecular weight: 237.25 g/mol) underscores its moderate polarity, influenced by the ester and methoxy groups.
| Property | Value |
|---|---|
| Molecular Formula | C₁₂H₁₅NO₄ |
| Molecular Weight | 237.25 g/mol |
| Key Functional Groups | Methoxy, keto, methyl ester |
| Ring System | Partially saturated quinolizine |
Historical Development of Quinolizine Derivatives
Quinolizine chemistry emerged in the mid-20th century alongside advances in alkaloid research. Early studies focused on natural quinolizidine alkaloids (e.g., lupinine, cytisine), which exhibit bioactive properties. Synthetic quinolizines gained prominence in the 1970s–1980s, driven by:
- Medicinal chemistry : Analogues like flumequine (a quinolone antibiotic) highlighted the therapeutic potential of quinolizine cores.
- Methodological innovations : The Conrad-Limpach and Skraup syntheses were adapted to construct quinolizine frameworks.
The target compound’s development reflects trends in functionalization strategies . For instance, esterification at position 9 improves solubility for downstream reactions, while methoxy groups at position 8 modulate electronic effects.
Nomenclature and Systematic Classification
The IUPAC name This compound is derived as follows:
- Parent structure : 2H-quinolizine (a bicyclic system with nitrogen at position 1).
- Hydrogenation : “1,3,4,6-Tetrahydro” denotes saturation at four positions, yielding a partially unsaturated system.
- Substituents :
Alternative naming conventions may describe it as a tetrahydroquinolizinone derivative due to the ketone group.
Position in Modern Heterocyclic Chemistry Research
This compound occupies a niche in contemporary research due to its multifunctional reactivity :
- Synthetic versatility : The ester and ketone groups serve as handles for nucleophilic acyl substitutions or reductions, enabling diversification into bioactive molecules.
- Pharmacophore potential : Quinolizine derivatives are explored for antimicrobial , antioxidant , and anticancer activities, aligning with trends in heterocyclic drug discovery.
- Catalysis : Metal-complexed quinolizines show promise in asymmetric synthesis, leveraging their rigid bicyclic framework.
Recent studies emphasize green synthesis approaches, such as microwave-assisted cyclization, to improve yields of similar quinolizine esters. Additionally, computational modeling predicts its utility as a proton-transfer catalyst in organic reactions.
Properties
IUPAC Name |
methyl 2-methoxy-4-oxo-6,7,8,9-tetrahydroquinolizine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO4/c1-16-9-7-10(14)13-6-4-3-5-8(13)11(9)12(15)17-2/h7H,3-6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMIKMBRKZMZHSN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=O)N2CCCCC2=C1C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701130281 | |
| Record name | 2H-Quinolizine-9-carboxylic acid, 1,3,4,6-tetrahydro-8-methoxy-6-oxo-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701130281 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1638612-50-6 | |
| Record name | 2H-Quinolizine-9-carboxylic acid, 1,3,4,6-tetrahydro-8-methoxy-6-oxo-, methyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1638612-50-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2H-Quinolizine-9-carboxylic acid, 1,3,4,6-tetrahydro-8-methoxy-6-oxo-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701130281 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Key Reaction:
- Bromination and esterification of 4-methoxy-2-methylaniline to produce compound 1.
Formation of the Quinoline Core via Cyclization and Coupling Reactions
The core quinoline skeleton is constructed through a sequence of reactions:
Heck coupling : Compound 1 undergoes palladium-catalyzed Heck coupling with suitable olefins to generate a conjugated ester intermediate (compound 2). This step introduces unsaturation necessary for subsequent cyclization.
Reduction : The unsaturated ester (compound 2) is reduced using NiCl₂–NaBH₄ in acetonitrile-water, converting it into a saturated ester (compound 3).
Friedel–Crafts acylation : The ester (compound 3) reacts with triflic acid (CF₃SO₃H) to form a tricyclic cyclohexanone moiety, further elaborating the quinoline framework.
Data:
| Reaction | Reagents | Yield | Notes |
|---|---|---|---|
| Heck coupling | Palladium catalyst | 75% | Forms conjugated ester |
| Reduction | NiCl₂–NaBH₄ | - | Converts to saturated ester |
| Friedel–Crafts acylation | CF₃SO₃H | 60% | Forms cyclohexanone moiety |
Introduction of the Methoxy Group and Formation of the Target Scaffold
The next critical step involves the Wittig reaction to install a methylidene group at the C-6 position, followed by asymmetric reduction to set the stereochemistry at the chiral center. This process yields an intermediate methylated quinoline derivative, which is then subjected to demethylation to produce the final compound.
Key Steps:
- Wittig reaction : Utilizes methyltriphenylphosphonium bromide to introduce the methylene group.
- Demethylation : Achieved through treatment with acids (e.g., triflic acid) or reagents like boron tribromide (BBr₃), removing methyl groups to generate the 8-methoxy substituent.
Data:
- Wittig reaction yields the methylated intermediate with high efficiency (~73%).
- Demethylation completes the synthesis, yielding the target compound.
Final Purification and Characterization
The final compound is purified via chromatographic techniques such as silica gel column chromatography, typically eluting with mixtures like 50% ethyl acetate in hexanes. Characterization involves NMR, IR, and mass spectrometry to confirm structure and purity.
Summary of the Synthetic Route
| Step | Reaction Type | Key Reagents | Purpose | Yield/Notes |
|---|---|---|---|---|
| 1 | Bromination & esterification | Brominating agents, ethanol | Prepare compound 1 | - |
| 2 | Heck coupling | Pd catalyst, olefin | Form conjugated intermediate | 75% |
| 3 | Reduction | NiCl₂–NaBH₄ | Saturate ester | - |
| 4 | Friedel–Crafts acylation | CF₃SO₃H | Cyclization to quinoline core | 60% |
| 5 | Wittig reaction | Methyltriphenylphosphonium bromide | Install methylidene group | 73% |
| 6 | Demethylation | Acidic or BBr₃ treatment | Remove methyl groups, introduce methoxy | High purity |
Notes and Observations:
- Reaction Conditions : Precise control of temperature, solvent, and reaction time is crucial, especially during the Wittig and demethylation steps.
- Yield Optimization : Multiple steps involve optimization to maximize yields, especially in the cyclization and demethylation stages.
- Safety Precautions : Handling of reagents such as triflic acid and BBr₃ requires appropriate safety measures due to their corrosive nature.
Chemical Reactions Analysis
Types of Reactions
Methyl 8-methoxy-6-oxo-1,3,4,6-tetrahydro-2H-quinolizine-9-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinolizine derivatives with different functional groups.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Substitution reactions often involve nucleophiles like amines or thiols.
Major Products Formed
The major products formed from these reactions include various quinolizine derivatives with altered functional groups, which can be further utilized in medicinal chemistry .
Scientific Research Applications
Antiviral Activity
Recent studies have highlighted the antiviral properties of methyl 8-methoxy-6-oxo-1,3,4,6-tetrahydro-2H-quinolizine-9-carboxylate. It has been investigated for its efficacy against various viruses.
- Case Study : In a study published in MDPI, compounds similar to methyl 8-methoxy derivatives exhibited significant activity against the influenza virus and other RNA viruses. The mechanism of action is believed to involve the inhibition of viral replication through interference with viral polymerases .
Anticancer Potential
The compound has also been explored for its anticancer properties. Its structure suggests potential interactions with cellular targets involved in cancer progression.
Mechanism of Action
The mechanism of action of methyl 8-methoxy-6-oxo-1,3,4,6-tetrahydro-2H-quinolizine-9-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and target .
Comparison with Similar Compounds
Methyl 8-Hydroxy-6-oxo-2,3,4,6-tetrahydro-1H-quinolizine-9-carboxylate
Structural Differences: The hydroxyl (-OH) group at position 8 replaces the methoxy (-OCH₃) group in the target compound . Molecular Formula: C₁₁H₁₃NO₄ (vs. C₁₂H₁₅NO₄ for the methoxy analog). Molecular Weight: 223.23 g/mol (vs. ~237.25 g/mol for the methoxy variant) . Implications:
- The methoxy group improves metabolic stability by resisting oxidation compared to the hydroxyl group, which may undergo conjugation or degradation.
Ethyl 6-oxo-1,3,4,6-tetrahydro-2H-quinolizine-9-carboxylate
Structural Differences: An ethyl ester (-COOCH₂CH₃) replaces the methyl ester (-COOCH₃) at position 9 . Molecular Formula: C₁₂H₁₅NO₃ (estimated). Implications:
- Methyl esters are generally more reactive toward hydrolysis than ethyl esters, affecting synthetic and storage conditions.
8-O-Acetylshanzhiside Methyl Ester
Structural Differences: A glycosidic terpene derivative with an acetyloxy (-OAc) group and a methyl ester, unrelated to the quinolizine core but sharing ester functionality . Applications: Used as a reference standard and in pharmacological research, highlighting the versatility of methyl esters in drug development .
Data Tables
Table 1: Structural and Molecular Comparison
Table 2: Functional Group Impact
| Functional Group | Effect on Solubility | Metabolic Stability | Reactivity |
|---|---|---|---|
| Methoxy (-OCH₃) | Moderate polarity | High | Resists hydrolysis |
| Hydroxyl (-OH) | High polarity | Low | Prone to oxidation |
| Methyl ester (-COOCH₃) | Moderate lipophilicity | Moderate | Hydrolyzes readily |
| Ethyl ester (-COOCH₂CH₃) | High lipophilicity | High | Slower hydrolysis |
Research Findings
- Synthetic Applications: The methoxy and ester groups in quinolizine derivatives are critical for regioselective reactions. For example, the methyl ester in the target compound facilitates nucleophilic substitution at position 9, as seen in analogs from , where ester groups act as leaving groups in spirocyclic syntheses .
- Stability Studies : Ethyl esters () demonstrate enhanced stability under acidic conditions compared to methyl esters, a key consideration in prodrug design .
Biological Activity
Methyl 8-methoxy-6-oxo-1,3,4,6-tetrahydro-2H-quinolizine-9-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and therapeutic applications based on diverse research findings.
Chemical Structure and Properties
This compound belongs to the quinoline class of compounds, which are known for their diverse pharmacological activities. The structural formula can be represented as follows:
1. Antimicrobial Activity
Research indicates that compounds with a similar structure exhibit significant antimicrobial properties. For instance, the C-8 methoxy quinolone moxifloxacin has been shown to be highly bactericidal against various strains of bacteria, including resistant mutants. The presence of the methoxy group at the C-8 position is believed to reduce the propensity for resistance development compared to other quinolone derivatives .
Table 1: Comparative Antimicrobial Activity
| Compound | Activity Type | MIC (µg/mL) | Resistance Development |
|---|---|---|---|
| Moxifloxacin | Bactericidal | 0.5 | Low |
| BAY y 3118 | Bactericidal | 2.0 | High |
2. Anticancer Properties
The anticancer potential of methyl 8-methoxy-6-oxo derivatives has been explored through various studies. For example, quinolone derivatives have demonstrated anti-proliferative activity against cancer cell lines such as MCF-7 and Panc-1. In one study, a related compound achieved an IC50 value of 1.2 µM against MCF-7 cells, indicating potent anti-cancer activity .
Table 2: Anticancer Efficacy of Related Compounds
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound 8g | MCF-7 | 1.2 | Induces apoptosis via caspase activation |
| Compound 8f | Panc-1 | 1.4 | Cell cycle arrest at G2/M phase |
The biological activity of methyl 8-methoxy derivatives appears to involve multiple mechanisms:
- Apoptosis Induction : Studies have shown that these compounds can trigger apoptosis in cancer cells by activating caspases and altering BAX/Bcl-2 ratios .
- Cell Cycle Arrest : Compounds have been observed to induce cell cycle arrest at the G2/M phase, which is critical for halting cancer progression.
Case Studies and Research Findings
Several case studies highlight the efficacy of methyl 8-methoxy derivatives in various biological contexts:
- Study on Antimicrobial Resistance : A comparative study demonstrated that moxifloxacin (similar structure) had a significantly lower mutation frequency for resistance compared to other quinolones like BAY y 3118, suggesting that modifications at the C-8 position can enhance therapeutic effectiveness against resistant bacterial strains .
- Anticancer Activity Evaluation : In vitro tests on multiple cancer cell lines revealed that specific derivatives exhibited strong anti-proliferative effects and induced apoptosis through intrinsic pathways involving mitochondrial dysfunction and caspase activation .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for methyl 8-methoxy-6-oxo-1,3,4,6-tetrahydro-2H-quinolizine-9-carboxylate, and how are intermediates characterized?
- Methodological Answer : The compound can be synthesized via cyclocondensation reactions using precursors like 2-oxa-spiro derivatives or substituted pyranones. For example, analogous procedures involve reacting spirocyclic intermediates with benzothiazol-2-yl-amines under basic conditions (e.g., KOH in dry DMF), followed by neutralization and purification via silica gel chromatography . Intermediates are characterized using melting point analysis, elemental analysis, IR, and UV-Vis spectroscopy to confirm structural integrity .
Q. What safety protocols are recommended for handling this compound in laboratory settings?
- Methodological Answer : Due to acute toxicity risks (oral, dermal, inhalation; Category 4), researchers must wear protective gloves, clothing, and eye/face protection. Contaminated materials should be disposed of as hazardous waste. Work areas must adhere to hygiene protocols, including handwashing during breaks and post-handling .
Q. How is crystallographic data for this compound typically analyzed, and which software tools are preferred?
- Methodological Answer : Single-crystal X-ray diffraction data are refined using SHELXL, which is widely accepted for small-molecule crystallography. Structural visualization and validation are performed via ORTEP-3 or WinGX, which provide graphical interfaces for modeling hydrogen bonding and thermal ellipsoids .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectroscopic data (e.g., NMR/IR) for this compound during structural elucidation?
- Methodological Answer : Discrepancies may arise from tautomerism or solvent effects. Cross-validate data using high-resolution mass spectrometry (HRMS) and X-ray crystallography. For example, SHELXD can resolve phase ambiguities in crystallographic data, while computational tools like DFT simulations predict tautomeric stability .
Q. What experimental design strategies optimize the synthesis yield of this compound?
- Methodological Answer : Employ split-plot or randomized block designs to test variables like reaction time, temperature, and catalyst loading. For instance, a split-split plot design (as used in agricultural chemistry trials) can isolate effects of solvent polarity or base strength on cyclization efficiency . Statistical tools like ANOVA help identify significant factors.
Q. How can environmental fate studies for this compound be integrated into long-term research programs?
- Methodological Answer : Follow frameworks like Project INCHEMBIOL, which evaluates abiotic/biotic transformations and ecological risks. Use HPLC (as described for related quinoline derivatives) to monitor degradation products in environmental matrices. Combine laboratory experiments with computational models to predict bioaccumulation potential .
Q. What strategies are effective in mitigating byproduct formation during the synthesis of quinolizine derivatives?
- Methodological Answer : Optimize reaction stoichiometry and employ scavenging agents (e.g., molecular sieves for water-sensitive steps). For example, in analogous spirocyclic syntheses, rigorous drying of DMF and controlled addition of KOH reduce side reactions . Real-time monitoring via TLC or in-situ IR spectroscopy ensures reaction progression.
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
